

Comparative Analysis of BMS-191095 Hydrochloride Cross-reactivity with Other Ion Channels

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Compound of Interest

Compound Name: BMS-191095 hydrochloride

Cat. No.: B3340025

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the ion channel selectivity of **BMS-191095 hydrochloride**, a potent and selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels. Understanding the cross-reactivity profile of a compound is crucial for assessing its therapeutic potential and predicting potential off-target effects. This document summarizes available experimental data on the interaction of BMS-191095 with various ion channels, presenting quantitative data in a clear, comparative format. Detailed experimental methodologies are also provided for key assays.

Executive Summary

BMS-191095 hydrochloride is a benzopyran derivative that has demonstrated significant cardioprotective effects attributed to its selective activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels.^{[1][2][3][4]} Unlike first-generation KATP openers, BMS-191095 exhibits a favorable safety profile, largely due to its high selectivity for mitoKATP channels over their sarcolemmal counterparts (sKATP) and other ion channels, thereby avoiding significant hemodynamic and electrophysiological side effects.^{[1][2][3]}

Data Presentation: Ion Channel Selectivity Profile

The following table summarizes the activity of **BMS-191095 hydrochloride** against its primary target, mitoKATP, and a panel of other ion channels. The data highlights the compound's remarkable selectivity.

Ion Channel Target	Channel Subtype	Species	Assay Type	Key Parameter	Value	Reference
Primary Target						
Mitochondrial ATP-sensitive K ⁺ Channel (mitoKATP)	-	Rat (cardiac)	Mitochondrial Swelling	K _{1/2}	83 nM	[2]
Potassium Channels						
Sarcolemmal ATP-sensitive K ⁺ Channel (sKATP)	-	Guinea Pig (cardiac)	Patch Clamp	Activity at ≤30 μM	No activation	[2]
Delayed Rectifier K ⁺ Current	-	Not Specified	Electrophysiology	Effect at ~30 μM	Partial inhibition	[2]
Sodium Channels						
Voltage-gated Na ⁺ Channels	-	Not Specified	Electrophysiology	Activity at ~30 μM	No effect	[2]
Calcium Channels						
Voltage-gated	-	Not Specified	Electrophysiology	Activity at ~30 μM	No effect	[2]

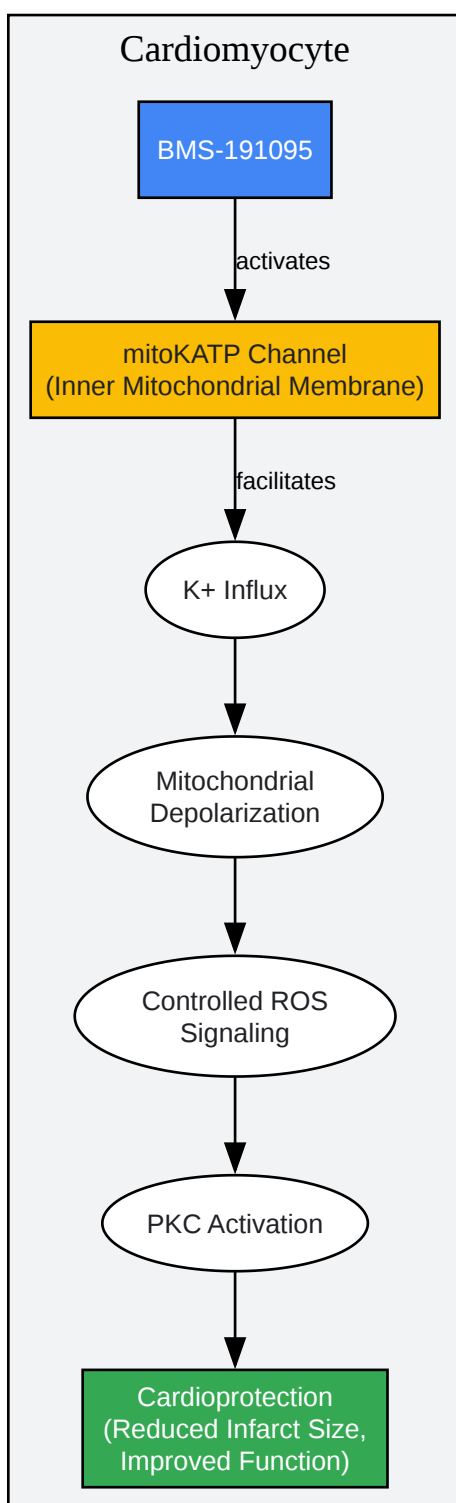
Ca²⁺Channels

Note: While specific IC₅₀ or EC₅₀ values for a broad panel of ion channels (e.g., hERG, various Nav and Cav subtypes) are not publicly available in the reviewed literature, the existing data strongly supports the high selectivity of BMS-191095 for mitoKATP channels. The lack of effect on sKATP, sodium, and calcium channels at a concentration several orders of magnitude higher than its mitoKATP activation constant underscores its targeted mechanism of action.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

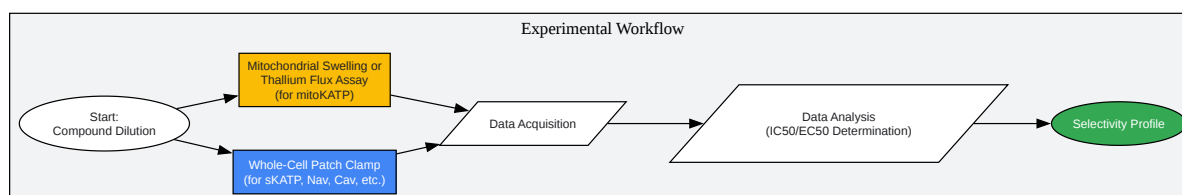
Signaling Pathway of Cardioprotection by BMS-191095



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Caption: Signaling cascade initiated by BMS-191095 in cardiomyocytes.

Experimental Workflow for Assessing Ion Channel Cross-reactivity



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